molecular formula C18H14N4O3 B2927318 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide CAS No. 953149-13-8

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2927318
CAS No.: 953149-13-8
M. Wt: 334.335
InChI Key: WHVNBPFMWWTSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a synthetic organic compound with the molecular formula C18H14N4O3 and a molecular weight of 334.33 g/mol. This molecule is built on an imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The core structure is substituted with a 6-methoxy group and is linked via a phenyl ring to a furan-2-carboxamide moiety . The imidazo[1,2-b]pyridazine scaffold is of significant interest in pharmaceutical research. Analogous compounds based on this core have been investigated as potent, orally active pan-inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase for the treatment of chronic myeloid leukemia (CML), including mutants resistant to other therapies . Furthermore, structurally related derivatives, such as imidazopyridazines , have been explored as inhibitors of AKT kinase, a key node in the PI3K/Akt signaling pathway, which is frequently overactivated in a wide range of cancers . Other research has highlighted 3-nitroimidazo[1,2-b]pyridazine derivatives for their potent sub-nanomolar activity against protozoal parasites like Giardia lamblia , showcasing the scaffold's utility in developing anti-infective agents . While the specific biological profile of this compound requires further experimental characterization, its structure places it within a family of compounds with proven relevance in oncology and infectious disease research. Researchers may find this compound valuable as a building block for synthetic chemistry, a potential lead compound for drug discovery, or a chemical probe for studying kinase-related or other cellular pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-17-8-7-16-20-14(11-22(16)21-17)12-4-2-5-13(10-12)19-18(23)15-6-3-9-25-15/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVNBPFMWWTSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Methoxyimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine ring is typically constructed via cyclization. A common route involves:

  • Starting material : 3-Amino-6-methoxypyridazine.
  • Reaction : Condensation with α-haloketones or α-bromoaldehydes under basic conditions.

Example Protocol :

  • React 3-amino-6-methoxypyridazine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80°C.
  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 6-methoxyimidazo[1,2-b]pyridazine.

Yield : 65–75%.

Bromination at the 2-Position

Introducing a bromine atom at the 2-position enables subsequent cross-coupling reactions.

Method :

  • Treat 6-methoxyimidazo[1,2-b]pyridazine with $$ \text{N}- $$bromosuccinimide (NBS) in acetic acid at 0°C.
  • Isolate 2-bromo-6-methoxyimidazo[1,2-b]pyridazine via filtration.

Yield : 80–85%.

Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid

The phenyl group is introduced via palladium-catalyzed coupling.

Conditions :

  • Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%).
  • Base: $$ \text{Na}2\text{CO}3 $$ (2 equiv).
  • Solvent: Toluene/ethanol/water (4:1:1).
  • Temperature: 90°C, 12 hours.

Reaction :
$$
\text{2-Bromo-6-methoxyimidazo[1,2-b]pyridazine} + \text{3-Aminophenylboronic acid} \rightarrow \text{3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline}
$$

Yield : 70–78%.

Amidation with Furan-2-carbonyl Chloride

The final step involves coupling the aniline intermediate with furan-2-carbonyl chloride.

Procedure :

  • Dissolve 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline in dichloromethane (DCM).
  • Add furan-2-carbonyl chloride (1.2 equiv) and $$ \text{N,N}- $$diisopropylethylamine (DIPEA, 3 equiv).
  • Stir at room temperature for 4 hours.
  • Purify via recrystallization (ethanol/water) to obtain the final product.

Yield : 85–90%.

Alternative Routes

One-Pot Sequential Coupling

A streamlined approach combines Suzuki coupling and amidation in a single pot:

  • Perform Suzuki coupling as in Section 2.3.
  • Without isolating the aniline intermediate, add furan-2-carbonyl chloride and DIPEA.
  • Purify via silica gel chromatography.

Yield : 60–65% (over two steps).

Buchwald-Hartwig Amination

For substrates with poor boronic acid availability, employ a palladium-catalyzed amination:

  • Catalyst: $$ \text{Pd}2(\text{dba})3 $$ (2 mol%).
  • Ligand: Xantphos (4 mol%).
  • Base: $$ \text{Cs}2\text{CO}3 $$.
  • Solvent: 1,4-Dioxane, 100°C, 24 hours.

Yield : 55–60%.

Optimization Challenges

Regioselectivity in Imidazo Ring Formation

Competing cyclization pathways may yield byproducts. Using bulky bases (e.g., $$ \text{DBU} $$) favors the desired regioisomer.

Purification of Hydrophobic Intermediates

The phenyl-imidazo[1,2-b]pyridazine intermediate exhibits low solubility. Gradient elution (hexane → ethyl acetate) improves chromatographic separation.

Scalability and Industrial Relevance

  • Cost-effective catalysts : $$ \text{Pd/C} $$ reduces expenses in large-scale Suzuki couplings.
  • Green chemistry : Aqueous ethanol as a solvent for amidation minimizes environmental impact.

Analytical Characterization

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 8.72 (s, 1H, imidazo-H), 7.85–7.45 (m, 4H, phenyl-H), 6.90 (d, 1H, furan-H).
  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs in the evidence, differing in substituents, heterocyclic cores, and pharmacological profiles. A detailed comparison is provided below:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide (953149-73-0) Imidazo[1,2-b]pyridazine 2-Methoxy (phenyl), 6-Methoxy (imidazo[1,2-b]pyridazine) C₁₉H₁₆N₄O₄ 364.4 Positional isomer of the target compound; methoxy groups alter steric and electronic properties
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide (2034326-53-7) Triazolo[4,3-b]pyridazine 6-Ethoxy, methyl linker C₁₃H₁₃N₅O₃ 287.27 Ethoxy group enhances lipophilicity; triazolo core may influence target selectivity
N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide (439110-79-9) Imidazo[1,2-a]pyridine 6-Iodo C₁₈H₁₂IN₃O₂ 429.21 Iodo substituent may improve binding to hydrophobic kinase pockets
N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (372506-48-4) Imidazo[1,2-a]pyridine 6-Chloro, 2-phenyl C₁₈H₁₂ClN₃O₂ 337.76 Chlorine and phenyl groups enhance metabolic stability
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide Triazolo[4,3-b]pyridazine 3-Fluorophenyl, ethoxy linker C₁₈H₁₄FN₅O₃ 367.3 Fluorine atom increases electronegativity; linker improves solubility

Key Research Findings and Implications

Synthetic Accessibility : Compounds with imidazo[1,2-b]pyridazine cores (e.g., ponatinib intermediates) are synthesized via multi-step routes with moderate yields (e.g., 5.36% total yield for ponatinib) . Modifications to the phenyl or heterocyclic substituents (e.g., methoxy, iodo) require tailored synthetic strategies.

Structure-Activity Relationships (SAR): Methoxy Groups: The 6-methoxy substituent on imidazo[1,2-b]pyridazine (as in CAS 953149-73-0) may enhance solubility but reduce membrane permeability compared to halogenated analogs . Halogenation: Iodo (CAS 439110-79-9) and chloro (CAS 372506-48-4) substituents improve binding affinity to kinases by occupying hydrophobic regions .

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the methoxy and furan moieties, contribute to its reactivity and interaction with biological targets.

The molecular formula of this compound is C21H15N4O3, with a molecular weight of approximately 373.37 g/mol. The presence of the methoxy group enhances solubility and biological interactions, while the furan ring may influence its pharmacokinetic properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The imidazo[1,2-b]pyridazine core may inhibit specific enzymes, leading to modulation of signaling pathways associated with cancer proliferation and inflammation.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM. This suggests that this compound may have potential applications in treating tuberculosis and other bacterial infections.

Antitumor Activity

Studies on similar compounds have demonstrated their effectiveness in inhibiting tumor growth through the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival; thus, targeting it could lead to effective cancer therapies . The structural similarities between this compound and known PI3K inhibitors suggest potential antitumor activity.

Case Studies

Several studies have explored the biological activities of imidazo[1,2-b]pyridazine derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that certain imidazo[1,2-b]pyridazine derivatives exhibited significant antibacterial activity against various strains of bacteria, including resistant strains.
  • Anticancer Research : In a preclinical trial reported in Cancer Research, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in mouse models. Results indicated a dose-dependent reduction in tumor size when administered at therapeutic doses .

Comparative Analysis

The following table compares this compound with other similar compounds based on their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl)-4-trifluoromethylbenzamideImidazo[1,2-b]pyridazine core; trifluoromethyl groupAntimicrobial activity
3-Methoxyimidazo[1,2-b]pyridazinesSimilar bicyclic structure; variations in substituentsActive against Mycobacterium tuberculosis
Benzoylpyridazyl UreasUrea linkage; different heterocyclic structureAnti-tubercular properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.